molecular formula C12H18Cl2N2 B2447729 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1394662-71-5

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No.: B2447729
CAS No.: 1394662-71-5
M. Wt: 261.19
InChI Key: VJTOVUINSBVHRM-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[310]hexan-6-amine dihydrochloride is a bicyclic amine compound with the molecular formula C12H16N22ClH It is known for its unique structure, which includes a benzyl group attached to a bicyclic azabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the benzyl group: The benzyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-azabicyclo[3.1.0]hexan-6-ylmethanamine dihydrochloride: This compound has a similar bicyclic structure but with a methanamine group instead of an amine group.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic amine with different substituents on the ring system.

Uniqueness

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific combination of a benzyl group and a bicyclic azabicyclohexane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9;;/h1-5,10-12H,6-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTOVUINSBVHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394662-71-5
Record name 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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